1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)propanoyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-4-2-1-3-13(14)5-6-15(19)18-9-7-12(11-17)8-10-18/h1-4,12H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSCQCICEAGBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Piperidine-4-Carbonitrile Derivatives
Piperidine-4-carbonitriles are a key scaffold in medicinal chemistry. highlights two closely related inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1):
| Compound Name | Substituents | IC₅₀ (nM) | Source |
|---|---|---|---|
| 1-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-(2-fluorophenyl)piperidine-4-carbonitrile | 2-Fluorophenyl, quinoline-sulfonylpiperazine | 7.0, 32.0 | [1], [2] |
| 1-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-(4-fluorophenyl)piperidine-4-carbonitrile | 4-Fluorophenyl, quinoline-sulfonylpiperazine | 11.0, 87.0 | [1], [2] |
Key Observations :
- The 2-fluorophenyl analog exhibits lower IC₅₀ values (greater potency) compared to the 4-fluorophenyl variant, suggesting that substituent position significantly impacts ALDH1A1 inhibition .
- The target compound lacks the quinoline-sulfonylpiperazine moiety, which may reduce steric bulk and alter target selectivity.
Pyridine-3-Carbonitrile Derivatives
describes 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile (C₂₂H₁₄FN₃), which shares a nitrile group and fluorophenyl substituent but differs in its pyridine core.
- Structural Differences : The rigid pyridine ring vs. the flexible piperidine scaffold may influence conformational adaptability in binding pockets.
Hexahydroquinoline-3-Carbonitrile Derivatives
discusses hexahydroquinoline-3-carbonitriles with variable substituents (e.g., Cl, CH₃, OCH₃). These compounds exhibit a fused bicyclic structure, contrasting with the monocyclic piperidine in the target molecule.
- Electron-Withdrawing Effects: The nitrile group in both systems withdraws electron density, but the hexahydroquinoline’s conjugated system may delocalize this effect more effectively .
Piperidinecarboxamide Derivatives
reports 1-benzyl-4-phenylamino-4-piperidinecarboxamide, which replaces the nitrile with a carboxamide group.
- Polarity and Binding : The carboxamide’s hydrogen-bonding capacity contrasts with the nitrile’s dipole-driven interactions. This substitution could alter pharmacokinetic properties, such as membrane permeability .
Biological Activity
1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-fluorophenyl group and a carbonitrile moiety. Its chemical structure is represented as follows:
- Molecular Formula : CHFN
- CAS Number : 53363185
Research indicates that compounds in the piperidine class, including this compound, exhibit diverse mechanisms of action. These include:
- Dopamine Transporter Inhibition : Similar piperidine derivatives have shown selective binding to dopamine transporters, suggesting potential applications in treating disorders related to dopamine dysregulation .
- Antifungal Activity : Some derivatives have demonstrated efficacy against Candida auris, inducing apoptotic cell death and cell cycle arrest, indicating a possible antifungal application .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Dopamine Transporter Studies : A series of analogs were synthesized to evaluate their binding affinity at dopamine and serotonin transporters. The findings indicated that specific substitutions on the piperidine ring significantly influenced selectivity and potency towards the dopamine transporter .
- Antifungal Efficacy : In a study focused on antifungal properties, compounds similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, suggesting strong antifungal potential .
- Cytotoxicity Assessments : Further investigations into the cytotoxic effects revealed that exposure to these compounds led to significant cell death in various cancer cell lines, indicating their potential as anticancer agents .
Q & A
Advanced Research Question
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics.
- X-ray crystallography or cryo-EM can resolve structural interactions at atomic resolution, particularly for fluorophenyl moieties in active sites .
- Metabolomic profiling identifies off-target effects, leveraging LC-MS/MS for pathway analysis .
How can theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?
Advanced Research Question
- QSAR models predict bioactivity by correlating substituent effects (e.g., fluorine’s electronegativity) with target affinity .
- DFT calculations optimize steric and electronic parameters, such as the dihedral angles of the piperidine ring (e.g., C29–C30–C31–C32 = 179.6° in analogous structures ).
- Molecular dynamics simulations assess stability in lipid bilayers for blood-brain barrier penetration .
What experimental strategies address solubility challenges in in vitro assays?
Advanced Research Question
- Use co-solvents (e.g., DMSO:PBS mixtures) while ensuring <1% DMSO to avoid cytotoxicity .
- Salt formation (e.g., hydrochloride) improves aqueous solubility for fluorophenyl derivatives .
- Micellar encapsulation or liposomal delivery systems enhance bioavailability for cell-based studies .
How are crystallographic data utilized to validate the compound’s structural conformation?
Advanced Research Question
Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, in analogous fluorophenyl-piperidine systems:
- The piperidine ring adopts a chair conformation with axial fluorophenyl substitution .
- Dihedral angles between aromatic systems (e.g., −173.3° for C25–C26–C31–C30 ) inform steric interactions.
- Data validation via Mercury CSD ensures geometric accuracy .
What process control strategies are critical for scaling up synthesis?
Advanced Research Question
- Flow chemistry minimizes exothermic risks in propanoyl chloride reactions .
- PAT (Process Analytical Technology) tools, such as in-line FTIR, monitor intermediate formation in real time .
- DoE (Design of Experiments) optimizes parameters (e.g., catalyst loading, residence time) for reproducibility .
How do researchers assess the compound’s stability under varying storage conditions?
Advanced Research Question
- Forced degradation studies (e.g., exposure to heat, light, humidity) identify vulnerable functional groups (e.g., nitrile hydrolysis).
- Stability-indicating HPLC methods track degradation products over time .
- Accelerated aging tests (40°C/75% RH for 6 months) predict shelf-life using Arrhenius kinetics .
Notes
- Methodological Focus : Emphasized experimental design, validation, and theoretical integration.
- Data Contradiction : Addressed via replication, standardization, and computational validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
